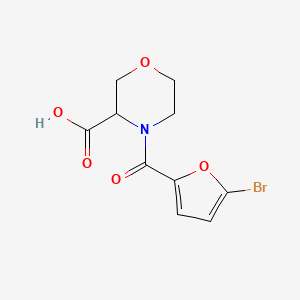
4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid is an organic compound with the molecular formula C10H10BrNO5. It is a derivative of furan and morpholine, featuring a bromine atom attached to the furan ring and a carboxylic acid group attached to the morpholine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid typically involves the reaction of 5-bromofuran-2-carboxylic acid with morpholine derivatives. One common method involves the use of coupling agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature. This reaction yields the desired compound with high purity and percentage yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials and reagents.
化学反应分析
Types of Reactions
4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furan derivatives, while the morpholine ring can be reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Biological Studies: It can be used in molecular docking studies to explore its interactions with biological targets, such as enzymes or receptors.
作用机制
The mechanism of action of 4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
5-Bromofuran-2-carboxylic acid: A precursor in the synthesis of 4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid.
Morpholine-3-carboxylic acid: Another precursor used in the synthesis.
N’-(5-Bromofuran-2-carbonyl)isonicotinohydrazide: A related compound with potential pharmacological activities.
Uniqueness
This compound is unique due to its combination of a brominated furan ring and a morpholine carboxylic acid moiety. This structural arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C10H10BrNO5 |
|---|---|
分子量 |
304.09 g/mol |
IUPAC 名称 |
4-(5-bromofuran-2-carbonyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO5/c11-8-2-1-7(17-8)9(13)12-3-4-16-5-6(12)10(14)15/h1-2,6H,3-5H2,(H,14,15) |
InChI 键 |
YICKBCUXBUIMQQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(N1C(=O)C2=CC=C(O2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


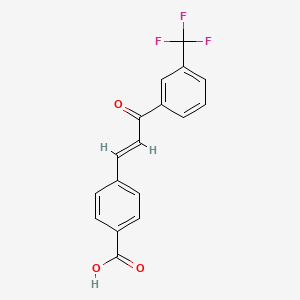

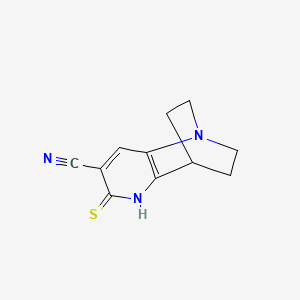

![2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol](/img/structure/B14901313.png)
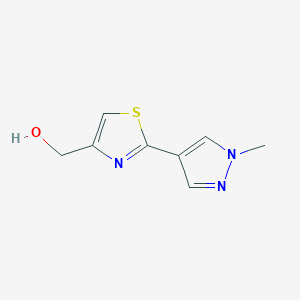
![n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14901319.png)
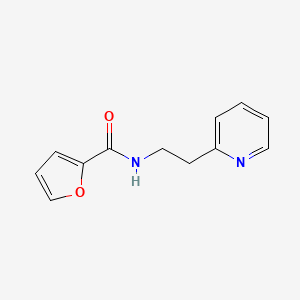
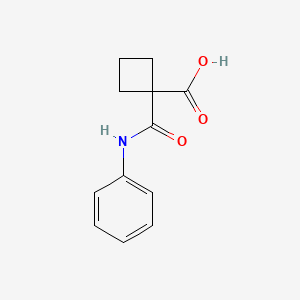
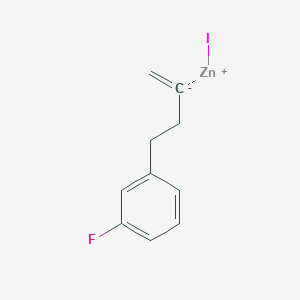
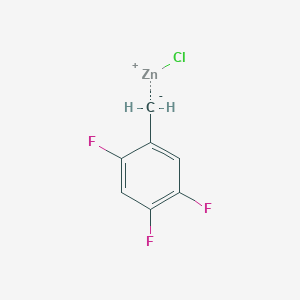

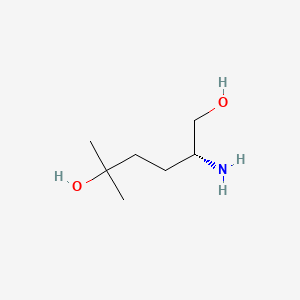
![3-(2-Oxo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoic acid](/img/structure/B14901368.png)
